
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide, commonly known as COTI-2, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. COTI-2 is a potent and selective inhibitor of mutant p53 proteins that are commonly found in cancer cells. Mutant p53 proteins are known to play a critical role in promoting cancer cell survival and proliferation.
Wirkmechanismus
COTI-2 selectively binds to mutant p53 proteins and induces conformational changes that restore the wild-type p53 function. Wild-type p53 is a tumor suppressor protein that plays a critical role in regulating cell cycle arrest, DNA repair, and apoptosis. Mutant p53 proteins are known to lose their tumor suppressor function and acquire oncogenic properties that promote tumor growth and metastasis. By restoring the wild-type p53 function, COTI-2 induces apoptosis in cancer cells and inhibits tumor growth.
Biochemical and Physiological Effects
COTI-2 has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. The intrinsic apoptotic pathway is regulated by the Bcl-2 family of proteins, which control the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. COTI-2 induces the upregulation of pro-apoptotic Bcl-2 family members, such as Bax and Bak, and the downregulation of anti-apoptotic Bcl-2 family members, such as Bcl-2 and Bcl-xL. COTI-2 also induces the activation of caspases, which are proteases that cleave specific substrates and trigger apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
COTI-2 has several advantages for lab experiments, including its high potency and selectivity for mutant p53 proteins, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its ability to inhibit tumor growth and metastasis in animal models of cancer. However, COTI-2 also has some limitations, including its complex synthesis method, its limited solubility in aqueous solutions, and its potential toxicity in normal cells.
Zukünftige Richtungen
There are several future directions for the development of COTI-2 as a cancer therapy. One direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of more potent and selective analogs of COTI-2 that can overcome the limitations of the current compound. Another direction is the identification of biomarkers that can predict the response of cancer cells to COTI-2 treatment. Finally, another direction is the clinical development of COTI-2 as a cancer therapy, which will require extensive preclinical and clinical studies to assess its safety and efficacy in humans.
Synthesemethoden
The synthesis of COTI-2 involves several steps, including the reaction of 4-chloro-3-nitrobenzenesulfonamide with thionyl chloride, the reaction of the resulting intermediate with 4-ethoxyphenylboronic acid, and the reaction of the resulting intermediate with 1,1-dioxideisothiazolidine-2-thione. The final product is obtained after purification by column chromatography. The synthesis of COTI-2 is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
COTI-2 has been extensively studied in preclinical models of cancer, including breast cancer, ovarian cancer, and lung cancer. In vitro studies have shown that COTI-2 selectively targets mutant p53 proteins and induces apoptosis in cancer cells. In vivo studies have shown that COTI-2 inhibits tumor growth and metastasis in animal models of cancer. COTI-2 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O5S2/c1-2-25-14-5-7-15(8-6-14)27(23,24)19-13-4-9-16(18)17(12-13)20-10-3-11-26(20,21)22/h4-9,12,19H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIAYAMRLGAUGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

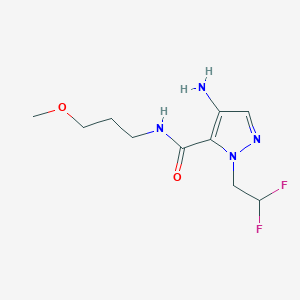
![cyclohex-3-en-1-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2420553.png)
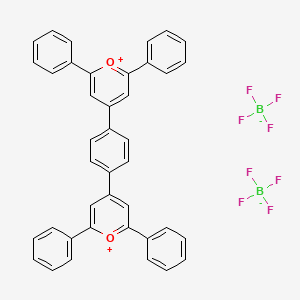
![N-(benzo[d][1,3]dioxol-5-yl)-4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2420555.png)
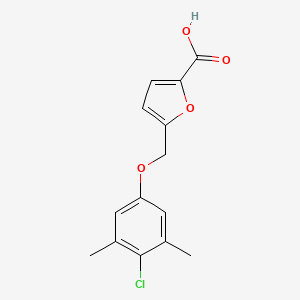
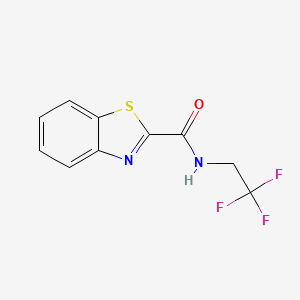
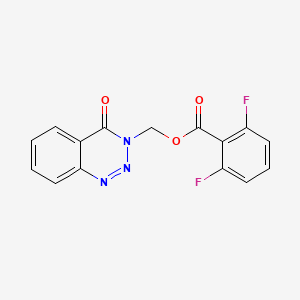
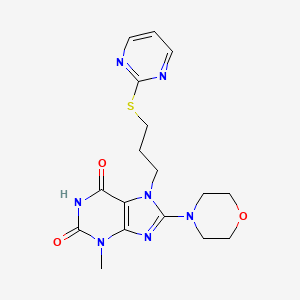
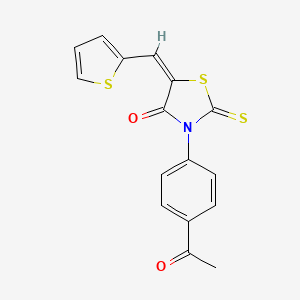
![6-Cyclopropyl-3-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2420569.png)
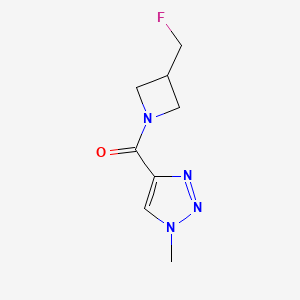
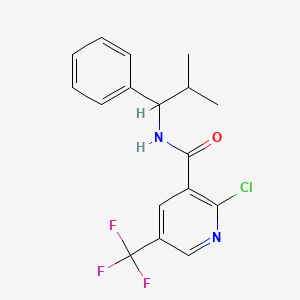
![N-(4-methoxyphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2420573.png)
![2-(4-Chlorophenyl)-7,7-dimethyl-6,8-dihydroimidazo[2,1-b][1,3]benzothiazol-5-one](/img/structure/B2420574.png)